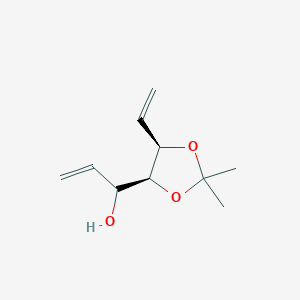

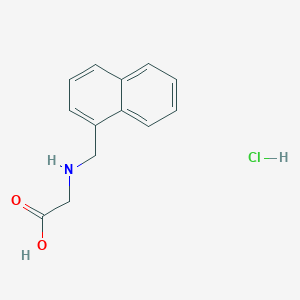

1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol, also known as DMDO-PEG3-propargyl alcohol, is a chemical compound used in scientific research. It is a water-soluble compound that has been used in various applications, including drug delivery, bioconjugation, and click chemistry.

Applications De Recherche Scientifique

Synthesis in Organic Chemistry

1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol has been utilized in the synthesis of various organic compounds. For instance, Lombardo et al. (2006) used a related compound in the efficient high-yield synthesis of D-ribo-phytosphingosine, employing microwave-enhanced cross metathesis as a key step (Lombardo, Capdevila, Pasi, & Trombini, 2006). Additionally, Shit et al. (2019) developed a novel synthetic route for cyclization with aldehydes to produce hexahydrofuro[3,4-b]furan-4-ol and its dimer, showcasing the versatility of this compound in organic synthesis (Shit, Devi, Devi, & Saikia, 2019).

Material Science and Engineering

This compound has been instrumental in material science, particularly in the development of polymers and plastics. Oguchi et al. (1990) explored vinyl polymers containing pendant acetal groups synthesized using derivatives of 1,3-dioxolan, which exhibited high sensitivity as negative electron beam resists (Oguchi, Sanui, Ogata, Takahashi, & Nakada, 1990). Similarly, Jørgensen and Krebs (2005) utilized derivatives in the stepwise synthesis of oligophenylenevinylenes for use in photovoltaic cells, contributing to the advancement of solar energy technologies (Jørgensen & Krebs, 2005).

Catalysis and Reaction Mechanisms

In the field of catalysis, Adams et al. (1999) demonstrated the use of 1,3-dioxolanes in reactions facilitated by catalysts like [Cp*Ir(NCMe)3]2+, revealing important insights into reaction mechanisms and the synthesis of various dioxolanes (Adams, Barnard, & Brosius, 1999).

Medicinal Chemistry and Drug Design

In the domain of medicinal chemistry, Ramadan, Rasheed, and El Ashry (2019) synthesized novel 1,3-dioxolanes linked to triazinoindole derivatives, demonstrating moderate antimicrobial activity against certain pathogens (Ramadan, Rasheed, & El Ashry, 2019). This highlights the potential of such compounds in drug design and the development of new therapeutic agents.

Propriétés

IUPAC Name |

1-[(4S,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-7(11)9-8(6-2)12-10(3,4)13-9/h5-9,11H,1-2H2,3-4H3/t7?,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSCOWHRXXYTPI-ASODMVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C=C)O)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@@H](O1)C(C=C)O)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)

![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)

![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)